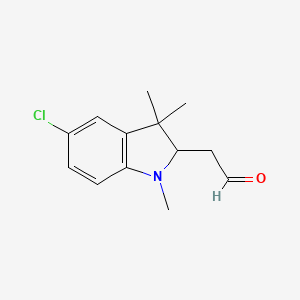
Tetramethyl propane-1,2,2,3-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl propane-1,2,2,3-tetracarboxylate is an organic compound with the molecular formula C11H16O8. It is a tetramethyl ester derivative of propane-1,2,2,3-tetracarboxylic acid. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethyl propane-1,2,2,3-tetracarboxylate can be synthesized through esterification reactions involving propane-1,2,2,3-tetracarboxylic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the product. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl propane-1,2,2,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Propane-1,2,2,3-tetracarboxylic acid.
Reduction: Tetramethyl propane-1,2,2,3-tetraol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetramethyl propane-1,2,2,3-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of tetramethyl propane-1,2,2,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl propane-1,2,2,3-tetracarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate: Differing in the position of the carboxylate groups
Uniqueness
Tetramethyl propane-1,2,2,3-tetracarboxylate is unique due to its specific ester configuration and the resulting chemical properties. Its reactivity and applications in various fields make it distinct from other similar compounds .
Propriétés
Numéro CAS |
53046-85-8 |
|---|---|
Formule moléculaire |
C11H16O8 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
tetramethyl propane-1,2,2,3-tetracarboxylate |
InChI |
InChI=1S/C11H16O8/c1-16-7(12)5-11(9(14)18-3,10(15)19-4)6-8(13)17-2/h5-6H2,1-4H3 |
Clé InChI |
RFHYWFVQMMSWHX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC(=O)OC)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)









![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)


